molecular formula C27H19N3O4S B11776023 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile

4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile

Cat. No.: B11776023
M. Wt: 481.5 g/mol
InChI Key: GOSYQXPJJOVYCE-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and nicotinonitrile derivatives. These intermediates are then subjected to various reactions including condensation, nucleophilic substitution, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile can undergo various chemical reactions including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other nicotinonitrile derivatives with varying substituents. Examples include:

  • 4-(4-Methoxyphenyl)-2-((2-(4-aminophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile
  • 4-(4-Methoxyphenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile

Uniqueness

The uniqueness of 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile lies in its specific combination of functional groups, which may impart distinct chemical and biological properties

Properties

Molecular Formula

C27H19N3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C27H19N3O4S/c1-34-22-13-9-18(10-14-22)23-15-25(19-5-3-2-4-6-19)29-27(24(23)16-28)35-17-26(31)20-7-11-21(12-8-20)30(32)33/h2-15H,17H2,1H3

InChI Key

GOSYQXPJJOVYCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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